Technical Whitepaper: An In-depth Analysis of Roxatidine Acetate, a Histamine H2-Receptor Antagonist
Technical Whitepaper: An In-depth Analysis of Roxatidine Acetate, a Histamine H2-Receptor Antagonist
Disclaimer: Initial research for the compound "2-((2-Furanylmethyl)sulfinyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide" did not yield any specific data in publicly available scientific literature. This suggests the compound may be novel, not extensively studied, or described under a different nomenclature. This guide will instead focus on the structurally related and well-documented compound, Roxatidine Acetate , which shares the core chemical scaffold of interest.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Roxatidine acetate is a potent and specific competitive histamine H2-receptor antagonist.[1] Following oral administration, it is rapidly deacetylated to its active metabolite, roxatidine, which is responsible for its therapeutic effects.[2][3] This compound effectively inhibits basal and stimulated gastric acid secretion, making it a valuable agent in the treatment of peptic ulcer disease, Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD).[4][5] This document provides a comprehensive overview of roxatidine acetate, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Chemical and Physical Properties
Roxatidine acetate hydrochloride is a white to off-white crystalline solid.[6] Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(acetyloxy)-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide | [7] |
| Synonyms | Roxatidine acetate HCl, HOE 760, TZU-0460, Pifatidine | [8] |
| CAS Number | 78628-28-1 (Roxatidine acetate), 93793-83-0 (HCl salt) | [4][8] |
| Molecular Formula | C19H28N2O4 | [4] |
| Molecular Weight | 348.44 g/mol | [4] |
| Melting Point | 59-60°C (free base), 145-146°C (HCl salt) | [9][10] |
| Solubility | Soluble in water, ethanol, and DMSO. | [8] |
| pKa | 14.23 (Predicted) | [10] |
Synthesis of Roxatidine Acetate
The synthesis of roxatidine acetate typically involves a multi-step process, starting from m-hydroxybenzaldehyde. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Roxatidine Acetate
A generalized synthetic procedure is as follows:
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Step 1: Reductive Amination. m-Hydroxybenzaldehyde is reacted with piperidine via reductive amination to yield 3-(1-piperidinylmethyl)phenol.[4]
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Step 2: Etherification. The resulting phenol is subjected to a Williamson ether synthesis with a suitable 3-carbon aminopropyl synthon, such as 3-chloropropylamine hydrochloride, in the presence of a base (e.g., sodium hydride) and a solvent like dimethylformamide (DMF), to produce 3-(3-(piperidinomethyl)phenoxy)propan-1-amine.[4][11]
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Step 3: Amidation. The primary amine is then acylated. One method involves reacting it with chloroacetyl chloride, followed by substitution with potassium acetate in a solvent like tetrahydrofuran (THF).[11] Another approach is the direct reaction with glycolic acid to form roxatidine, the active metabolite.[4]
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Step 4: Acetylation. If roxatidine is formed in the previous step, it is then acetylated using acetic anhydride to yield the final product, roxatidine acetate.[4]
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Step 5: Salt Formation (Optional). The final compound can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.[11]
Caption: Synthetic pathway for Roxatidine Acetate.
Mechanism of Action
Roxatidine acetate acts as a prodrug and is rapidly converted to its active form, roxatidine.[2] Roxatidine is a competitive antagonist of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells.
Signaling Pathway
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Histamine Release: Gastrin and acetylcholine stimulate enterochromaffin-like (ECL) cells to release histamine.
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H2-Receptor Binding: Histamine binds to H2-receptors on parietal cells.
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Adenylate Cyclase Activation: This binding activates Gs-protein, which in turn stimulates adenylate cyclase.
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cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Proton Pump Activation: PKA phosphorylates proteins that lead to the activation and translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell.
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Acid Secretion: The proton pump actively secretes H+ ions into the gastric lumen in exchange for K+ ions.
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Inhibition by Roxatidine: Roxatidine competitively blocks histamine from binding to the H2-receptor, thereby inhibiting the entire downstream signaling cascade and reducing gastric acid secretion.[5][9]
Caption: Mechanism of Roxatidine at the gastric parietal cell.
Pharmacological Data
Roxatidine acetate is a highly effective inhibitor of gastric acid secretion, with a potency that is comparable to or greater than other H2-receptor antagonists like ranitidine and cimetidine.[1][12]
| Parameter | Species/Model | Value | Reference |
| IC50 (vs. Histamine) | Isolated Rabbit Gastric Glands | 3.2 µM (as HCl salt) | [3][13] |
| Oral Bioavailability | Human | >95% (as roxatidine acetate) | [2] |
| Protein Binding | Human | 5-7% | [4] |
| Elimination Half-life | Human | 5-7 hours | [4] |
| Metabolism | Human | Rapidly converted to active metabolite roxatidine by esterases. | [2] |
| Excretion | Human | Primarily Renal | [4] |
| ID50 (Intraduodenal) | Rat (Histamine-stimulated acid secretion) | 9.8 mg/kg | [3] |
| Comparative Potency | Dog (Heidenhain-pouch) | 3-6 times more potent than cimetidine | [3] |
Experimental Protocols and Clinical Findings
Roxatidine acetate has been evaluated in numerous preclinical and clinical studies.
Preclinical Evaluation: Atopic Dermatitis Model
A study investigated the effects of roxatidine acetate in a Dermatophagoides farinae body (Dfb)-induced atopic dermatitis (AD) mouse model.
-
Methodology:
-
Induction of AD: NC/Nga male mice were sensitized by topical application of Dfb extract twice a week for 8 weeks.[14]
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Treatment: After 4 weeks of induction, mice were orally administered roxatidine acetate (10 and 20 mg/kg) daily for another 4 weeks.[14]
-
Assessment: Clinical severity (dermatitis score), serum levels of IgE and histamine, and skin tissue histology (epidermal thickness, mast cell infiltration) were evaluated.[14][15]
-
-
Key Findings:
-
Oral administration of roxatidine acetate significantly reduced dermatitis scores and alleviated AD skin symptoms.[15]
-
A significant decrease in epidermal thickness and mast cell infiltration was observed in the treated group.[14]
-
The treatment also lowered the levels of serum IgE, histamine, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[15]
-
Clinical Evaluation: Peptic Ulcer Disease
Double-blind, randomized, placebo-controlled multicenter studies have been conducted to assess the efficacy of roxatidine acetate in maintaining remission of peptic ulcers.
-
Methodology:
-
Patient Population: 725 patients with endoscopically confirmed healed duodenal or gastric ulcers were recruited.[16]
-
Treatment Regimen: Patients were randomized to receive either roxatidine acetate (75 mg at night) or a placebo for 12 months.[16]
-
Efficacy Endpoint: The primary endpoint was ulcer relapse, confirmed by endoscopy at scheduled intervals (2, 4, 6, 9, and 12 months) or as clinically indicated.[16]
-
-
Key Findings:
-
The ulcer recurrence rate was significantly lower in the roxatidine acetate group compared to the placebo group.[16]
-
After 12 months, relapse rates for duodenal ulcer patients were 35% (roxatidine acetate) vs. 66% (placebo).[16]
-
For gastric ulcer patients, relapse rates were 32% (roxatidine acetate) vs. 71% (placebo).[16]
-
The treatment was well-tolerated with no significant adverse effects reported.[16]
-
Caption: Workflow of a clinical trial for Roxatidine Acetate.
Conclusion
Roxatidine acetate is a well-characterized histamine H2-receptor antagonist with a favorable pharmacokinetic profile and demonstrated efficacy in the treatment of acid-related gastrointestinal disorders. Its potent antisecretory action, combined with a good safety profile, establishes it as a significant therapeutic agent. Further research into its anti-inflammatory properties, as suggested by recent preclinical studies, may open new avenues for its clinical application.
References
- 1. A review of the animal pharmacology of roxatidine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Roxatidine Acetate Hydrochloride 93793-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-(acetyloxy)-N-[3-[3-(1-piperidinyl-methyl)phenoxy]propyl]- acetamide monohydrochloride | 98793-83-0 [amp.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Roxatidine acetate CAS#: 78628-28-1 [amp.chemicalbook.com]
- 11. Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Eureka | Patsnap [eureka.patsnap.com]
- 12. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 16. Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
